molecular formula C17H25N5O3S B4975199 N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide

Cat. No.: B4975199
M. Wt: 379.5 g/mol
InChI Key: YZKHEGPPQWEJDE-UHFFFAOYSA-N
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Description

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodiazole ring, a piperazine moiety, and a methanesulfonyl group

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-4-17(23)18-13-5-6-15-14(11-13)19-16(20(15)2)12-21-7-9-22(10-8-21)26(3,24)25/h5-6,11H,4,7-10,12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHEGPPQWEJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The benzodiazole intermediate is then reacted with piperazine in the presence of a base such as sodium hydride to introduce the piperazine moiety.

    Attachment of the Methanesulfonyl Group: The piperazine derivative is subsequently treated with methanesulfonyl chloride in the presence of a base like triethylamine to attach the methanesulfonyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form dihydrobenzodiazole derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide
  • **N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide

Uniqueness

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets, setting it apart from similar compounds.

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